molecular formula C7H10O5 B3054070 Dimethyl formylsuccinate CAS No. 58026-12-3

Dimethyl formylsuccinate

Cat. No. B3054070
CAS RN: 58026-12-3
M. Wt: 174.15 g/mol
InChI Key: RYFFRHSMYJVFER-UHFFFAOYSA-N
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Description

Dimethyl formylsuccinate is a chemical compound with the molecular formula C7H10O5 . It has a molecular weight of 174.151 Da and is used for scientific research .


Molecular Structure Analysis

The molecular structure of dimethyl formylsuccinate is represented by the formula C7H10O5 . The linear formula of a related compound, diethyl 2-(diethoxymethyl)-3-formylsuccinate, is C14H24O7 .

Scientific Research Applications

Catalytic Applications

Dimethyl formylsuccinate, a chemical compound, finds use in various scientific research applications. One notable area is its role in catalytic processes. For instance, Kollár, Consiglio, and Pino (1987) demonstrated the use of dimethyl 2-(formylmethyl)butanedioate (a derivative of dimethyl formylsuccinate) in asymmetric hydroformylation of unsaturated esters. This process involved a platinum catalyst and resulted in the synthesis of optically active esters with significant enantiomeric excess, showcasing its potential in stereoselective synthesis (Kollár, Consiglio, & Pino, 1987).

Medicinal Chemistry and Drug Development

In the field of medicinal chemistry and drug development, dimethyl formylsuccinate derivatives have been explored. Lee (2010) discussed the discovery and development of natural product-derived chemotherapeutic agents, highlighting the role of various plant-derived compounds and their synthetic analogs in medicinal research. Among these, bevirimat (dimethyl succinyl betulinic acid), a derivative of dimethyl formylsuccinate, was mentioned as a clinical trial candidate for treating AIDS, emphasizing the compound's significance in therapeutic applications (Lee, 2010).

Cellular and Molecular Biology

In cellular and molecular biology research, derivatives of dimethyl formylsuccinate are used in various studies. For example, Colangelo, Guo, Connors, Kubota, Silvestro, and Hoffman (1992) utilized a derivative in the histoculture drug-response assay, which correlates with drug response in human tumors. This application is crucial for predicting positive and negative responses to drugs, offering a valuable tool in cancer research (Colangelo et al., 1992).

Safety And Hazards

The safety data sheet for N,N-Dimethylformamide, a related compound, indicates that it is a flammable liquid and vapor. It may cause serious eye irritation, respiratory irritation, drowsiness, or dizziness. It may damage the unborn child, cause cancer, and is harmful in contact with skin or if inhaled .

properties

IUPAC Name

dimethyl 2-formylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-11-6(9)3-5(4-8)7(10)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFFRHSMYJVFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973610
Record name Dimethyl 2-formylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl formylsuccinate

CAS RN

58026-12-3
Record name 1,4-Dimethyl 2-formylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58026-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethyl formylsuccinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-formylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl formylsuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.505
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EC Kornfeld, RG Jones - The Journal of Organic Chemistry, 1954 - ACS Publications
… any unreacted dimethyl -formylsuccinate. The washed ether solution was dried over magnesium sulfate, the ether was removed under reduced pressure, and the residue was …
Number of citations: 54 pubs.acs.org
A Comini, C Forzato, P Nitti, G Pitacco… - Tetrahedron: Asymmetry, 2004 - Elsevier
… Dimethyl formylsuccinate 7 (9.4 g, 0.054 mol), prepared from dimethyl succinate, sodium methoxide and methyl formate according to the literature, 21 and 0.86 g (0.023 mol) of NaBH 4 …
Number of citations: 37 www.sciencedirect.com
S Dover, YS Halpern - FEBS letters, 1973 - Elsevier
… Succinic semi-aldehyde (SSA) was prepared by synthesis and hydrolysis of dimethylformylsuccinate [5]. Nessler's reagent was prepared by the method of Johnson [6]. …
Number of citations: 9 www.sciencedirect.com
I Kovacs, F Ungvary, L Marko - Organometallics, 1994 - ACS Publications
The title complex, MeOaCCHaCHCCOzMelCoCCO)*(1), was found to decompose in alkanes or chlorinated hydrocarbons as solvents quantitatively to Co2 (CO) 8 and a 1: 1 mixture of …
Number of citations: 11 pubs.acs.org
F Ungva - Journal of organometallic chemistry, 1996 - Elsevier
… Compound 5 also reacted with synthesis gas at room teml~rature and under pressure and resulted in the sole formation of dimethyl formylsuccinate, which was identiffed by NMR …
Number of citations: 16 www.sciencedirect.com
T Mukherjee, DG Hilmey, TP Begley - Biochemistry, 2008 - ACS Publications
The function of the mlr6787 gene from Mesorhizobium loti MAFF303099 has been identified. This gene encodes 2-(acetamidomethylene)succinate hydrolase, an enzyme involved in …
Number of citations: 13 pubs.acs.org
H Davoll, FB Kipping - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… ubenzylaminoisovalerate (6.9 g.) and dimethyl formylsuccinate (6 g.) were heated together during 1 hr. at loo", and then under about 15 mm. during + hr. …
Number of citations: 2 pubs.rsc.org

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